molecular formula C18H19N5O B2425449 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-benzhydrylurea CAS No. 2320537-94-6

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-benzhydrylurea

Cat. No. B2425449
M. Wt: 321.384
InChI Key: WWXUJXSQWSKHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-benzhydrylurea” is a urea derivative with a 1,2,3-triazole ring. The 1,2,3-triazole ring is a five-membered ring structure containing two nitrogen atoms and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,3-triazole derivatives are often synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium .


Molecular Structure Analysis

The 1,2,3-triazole ring is a five-membered aromatic heterocycle. It contains two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

1,2,3-Triazole derivatives have been evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 2-(2H-1,2,3-Triazol-2-yl)ethanol has a molecular formula of C4H7N3O, an average mass of 113.118 Da, and a Monoisotopic mass of 113.058914 Da .

properties

IUPAC Name

1-benzhydryl-3-[2-(triazol-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c24-18(19-13-14-23-20-11-12-21-23)22-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,17H,13-14H2,(H2,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXUJXSQWSKHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-benzhydrylurea

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